N6-Benzyl-5'-N-ethylcarboxamidoadenosine
描述
Contextualization within Adenosine (B11128) Receptor Agonist Development and Research Tools
The development of synthetic adenosine analogues has been pivotal for understanding the physiological functions mediated by adenosine receptors. N6-Benzyl-5'-N-ethylcarboxamidoadenosine belongs to a class of compounds known as adenosine receptor agonists, meaning it mimics the action of the endogenous nucleoside, adenosine. nih.govbohrium.com The parent compound, 5'-N-ethylcarboxamidoadenosine (NECA), is a potent, non-selective agonist at all four adenosine receptor subtypes. wikipedia.org NECA itself is a powerful tool, known to inhibit platelet aggregation and demonstrate activity in the central nervous system.
Synthetic modifications to the adenosine structure, such as the addition of a benzyl (B1604629) group at the N6-position and an ethylcarboxamido group at the 5'-position, have led to the creation of compounds with varied affinities and selectivities for the different receptor subtypes. acs.orgnih.gov These modifications are crucial for developing pharmacological probes that can selectively activate one receptor subtype over others, allowing researchers to isolate and study the specific effects of that receptor's activation. This compound emerged from these synthetic efforts as a valuable tool, particularly noted for its selectivity towards the A3 adenosine receptor. nih.govmedchemexpress.com
Historical Perspectives on the Emergence of this compound as a Pharmacological Probe
The journey to understanding purinergic signaling has been marked by the progressive discovery and characterization of adenosine receptors. Initially, research relied on non-selective compounds like adenosine itself and caffeine (B1668208), a non-selective antagonist. wikipedia.org The development of more selective ligands was a significant leap forward.
The synthesis and study of various adenosine analogues, particularly those with modifications at the N6 and 5' positions, were instrumental in this progress. acs.org Research in the early 1990s led to the discovery that N6-substituted adenosine derivatives, such as N6-benzyladenosine, combined with 5'-uronamide modifications, could yield compounds with significant selectivity for the then newly discovered A3 receptor. nih.gov A 1994 study published in the Journal of Medicinal Chemistry reported that this compound was the first selective agonist for the A3 receptor, marking a key milestone in the field. nih.gov This discovery provided the scientific community with a crucial chemical tool to investigate the specific physiological and pathophysiological roles of the A3 adenosine receptor.
Overview of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their Broad Physiological Roles
Adenosine exerts its widespread effects by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. taylorandfrancis.comnih.gov These receptors are distributed throughout the body and are involved in a vast array of physiological processes. nih.govnih.gov
A1 Adenosine Receptor (A1R): A1 receptors are high-affinity receptors coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. taylorandfrancis.comnih.gov They are highly expressed in the brain, heart, and other tissues. nih.gov Physiologically, A1R activation is associated with neuroprotective effects, slowing of the heart rate, and regulation of neurotransmitter release. nih.govnih.gov
A2A Adenosine Receptor (A2AR): Like A1R, the A2A receptor is a high-affinity receptor but is coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP. taylorandfrancis.comnih.gov It is highly concentrated in the striatum, a region of the brain involved in motor control, as well as in immune cells and blood vessels. taylorandfrancis.com A2A receptors play crucial roles in regulating blood flow, inflammation, and neurotransmission. nih.govwikipedia.org
A2B Adenosine Receptor (A2BR): The A2B receptor is a low-affinity receptor, meaning it requires higher concentrations of adenosine for activation. taylorandfrancis.com It is also coupled to Gs proteins and increases cAMP levels. nih.gov A2B receptors are widely distributed and are implicated in processes like inflammation, vasodilation, and cell growth. taylorandfrancis.comnih.gov
A3 Adenosine Receptor (A3R): The A3 receptor is generally a low-affinity receptor coupled to Gi/o proteins, inhibiting adenylyl cyclase. taylorandfrancis.comnih.gov This receptor subtype is notably overexpressed in inflammatory and cancer cells. nih.gov Its roles are complex and can be both protective and detrimental depending on the context, with involvement in inflammation, immune responses, and cell proliferation. nih.govphysiology.org
The development of agonists like this compound, with selectivity for specific subtypes like A3, is essential for untangling these diverse and sometimes contradictory roles. nih.govnih.gov
Data Tables
Table 1: Binding Affinity of NECA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A1 | 14 |
| A2A | 20 |
| A3 | 6.2 |
| A2B | 2400 (EC50) |
This table shows the high affinity of the parent compound NECA for A1, A2A, and A3 receptors, and its lower affinity for the A2B receptor.
Structure
3D Structure
属性
分子式 |
C19H22N6O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23) |
InChI 键 |
VVHDYJFDZYHAMR-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
产品来源 |
United States |
Molecular Interactions and Receptor Pharmacology of N6 Benzyl 5 N Ethylcarboxamidoadenosine
Binding Affinity and Selectivity Profiles Across Human and Rodent Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)
N6-Benzyl-5'-N-ethylcarboxamidoadenosine emerged from research aimed at developing selective agonists for the then newly discovered A3 adenosine receptor. nih.gov The design strategy involved combining modifications at two key positions of the adenosine molecule: the N6-position and the 5'-position. The addition of a benzyl (B1604629) group at the N6-position was known to decrease potency at A1 and A2A receptors, while the 5'-N-ethylcarboxamido group (a feature of the non-selective agonist NECA) was known to enhance affinity. nih.gov This combination proved effective in conferring selectivity towards the A3 receptor subtype.
Radioligand binding assays using rat brain membranes for A1 and A2A receptors and Chinese Hamster Ovary (CHO) cells stably expressing the rat A3 receptor were performed to determine the binding affinities (Ki) of this compound. nih.gov The results demonstrated a clear preference for the A3 receptor over the A1 and A2A subtypes. nih.gov The compound displayed a Ki value of 23 nM at the rat A3 receptor, while its affinity for rat A1 and A2A receptors was significantly lower, with Ki values of 270 nM and 480 nM, respectively. nih.gov This translates to an approximately 12-fold selectivity for the A3 receptor over the A1 receptor and a 21-fold selectivity over the A2A receptor. nih.gov
Studies on various 5'-uronamide substituents found that the N-methyl group conferred slightly higher A3 selectivity than the N-ethyl group, which was comparable to the unsubstituted carboxamide. nih.govnih.gov
| Receptor Subtype | Tissue/Cell Line | Ki (nM) ± SEM | Selectivity Ratio (A1/A3) | Selectivity Ratio (A2A/A3) |
|---|---|---|---|---|
| A1 | Rat Cortical Membranes | 270 ± 20 | ~12-fold | - |
| A2A | Rat Striatal Membranes | 480 ± 50 | - | ~21-fold |
| A3 | CHO Cells (recombinant rat) | 23 ± 2 | - | - |
Functional Agonism and Efficacy at Adenosine Receptors Mediated by this compound
Consistent with its binding profile, this compound functions as a potent agonist at the A3 adenosine receptor. The A3 receptor is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov
In functional assays using membranes from CHO cells expressing the rat A3 receptor, this compound was shown to inhibit forskolin-stimulated adenylyl cyclase. nih.gov It demonstrated an IC50 value of 1.61 µM in these assays. nih.gov Further studies characterized it as a full agonist, achieving a maximal inhibition of adenylyl cyclase (approximately 41%) that was comparable to other highly potent A3 agonists like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA). nih.govnih.gov Its functional potency was found to be considerably higher than that of the non-selective parent compound, NECA, which had an IC50 of 5.6 µM in the same assay. nih.gov The rank order of potency in functional assays was consistent with that observed in binding assays, although the absolute values for functional inhibition were higher than the binding affinity (Ki) values. nih.gov
| Assay | Cell Line | Parameter | Value (µM) | Efficacy |
|---|---|---|---|---|
| Adenylyl Cyclase Inhibition | CHO Cells (recombinant rat A3) | IC50 | 1.61 | Full Agonist |
Ligand-Receptor Kinetic Studies of this compound
The kinetic parameters of a ligand-receptor interaction, such as the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (1/koff), are increasingly recognized as critical determinants of a drug's pharmacological effect. acs.org These parameters provide a dynamic view of the drug-target interaction that complements traditional equilibrium-based affinity measurements (Ki or Kd). Despite the growing interest in structure-kinetics relationships for adenosine receptor ligands, specific kinetic data for the interaction of this compound with any of the adenosine receptor subtypes are not available in the published literature. nih.gov Consequently, its association and dissociation rates, as well as its receptor residence time, have not been characterized.
Receptor Conformational Dynamics Upon this compound Binding
The binding of an agonist to a G protein-coupled receptor (GPCR) like the adenosine A3 receptor induces specific conformational changes that are essential for receptor activation and subsequent intracellular signaling. nih.gov In the initial report on this compound, a computer-based molecular model of the A3 receptor binding site was proposed. nih.gov This early model suggested that the ribose moiety of the ligand binds to the A3 receptor in a manner that closely resembles its interaction with the A1 receptor. nih.gov
However, detailed experimental studies, such as high-resolution crystal or cryo-electron microscopy structures, specifically elucidating the conformational state of the A3 receptor when bound to this compound, have not been reported. Furthermore, specific molecular dynamics simulations to probe the dynamic changes in receptor structure upon binding of this particular ligand are also absent from the current literature. Therefore, while it is understood that as a full agonist it must stabilize an active receptor conformation, the precise structural and dynamic details of this interaction at an atomic level remain to be determined.
Cellular and Subcellular Mechanisms of Action of N6 Benzyl 5 N Ethylcarboxamidoadenosine
G Protein-Coupled Signaling Cascades Activated by N6-Benzyl-5'-N-ethylcarboxamidoadenosine
This compound, also known as IB-MECA, primarily exerts its effects by activating the A3 adenosine (B11128) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The A3AR is canonically coupled to inhibitory G proteins of the Gi/o family. This coupling has been confirmed in various cell systems, including human astrocytoma cells, where the effects of the related agonist 2-chloro-N6-(3-iodobenzyl)-N-methyl-5'-carbamoyladenosine (Cl-IB-MECA) were abolished by treatment with pertussis toxin, a substance that specifically inactivates Gi/o proteins by ADP-ribosylation. nih.govarvojournals.org
Activation of the A3AR by IB-MECA leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. Both subunits then act as secondary messengers, modulating the activity of various downstream effector proteins. Studies have shown that A3AR agonists can exhibit preferences for coupling with specific Gαi isoforms. For instance, functional comparisons have demonstrated that the reference agonist Cl-IB-MECA can activate Gαi1, Gαi2, and Gαi3 isoforms. nih.govnih.gov This initiation of G protein signaling is the pivotal first step that leads to the diverse cellular responses mediated by this compound.
Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Signaling Pathways
A primary and well-documented consequence of A3AR activation by this compound is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly interacts with and inhibits this enzyme, leading to a significant reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govarvojournals.org This effect is typically measured by the agonist's ability to inhibit cAMP accumulation stimulated by forskolin, a direct activator of adenylyl cyclase.
In human astrocytoma cells, Cl-IB-MECA induced a concentration-dependent inhibition of adenylyl cyclase with an EC50 value of 2.9 nM. nih.govarvojournals.org Similarly, in T-lymphocytes and other cell types, IB-MECA and its analogs have been shown to potently inhibit forskolin-stimulated cAMP levels. This reduction in cAMP levels prevents the activation of cAMP-dependent signaling pathways, most notably Protein Kinase A (PKA). The modulation of the PKA pathway is a key component of the anti-inflammatory mechanism of action attributed to IB-MECA.
| Cell Type/System | Agonist | Effect on cAMP | Potency (IC50/EC50) |
| Human Astrocytoma Cells | Cl-IB-MECA | Inhibition | 2.9 nM (EC50) |
| Resting T-Lymphocytes | Cl-IB-MECA | Inhibition | 2.7 nM (IC50) |
| Activated T-Lymphocytes | Cl-IB-MECA | Inhibition | 1.5 nM (IC50) |
| Ovarian Cancer Cells (OVCAR-3) | IB-MECA | Inhibition | 0.82 µM (EC50) |
| Ovarian Cancer Cells (Caov-4) | IB-MECA | Inhibition | 1.2 µM (EC50) |
Ion Channel Regulation Mediated by this compound
The activation of A3AR by this compound can also lead to the modulation of ion channel activity, often as a downstream consequence of G protein signaling. The Gβγ subunits released upon Gi/o protein activation are known to directly interact with and modulate various ion channels.
One significant interaction is with ATP-sensitive potassium (KATP) channels. The cardioprotective effects of IB-MECA and its analog, N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA), have been shown to be dependent on the activation of KATP channels. In studies on myocardial ischemia-reperfusion injury, the protective effects of IB-MECA were completely blocked by glibenclamide, a KATP channel antagonist, indicating that channel opening is a critical step in the signaling pathway.
Furthermore, IB-MECA has been shown to influence intracellular calcium (Ca²⁺) dynamics. In human glioma cells, its analog Cl-IB-MECA induced an increase in intracellular Ca²⁺ levels. In contrast, studies on atrial natriuretic peptide (ANP) secretion showed that the effects of Cl-IB-MECA were attenuated by inhibiting the ryanodine (B192298) receptor, an intracellular Ca²⁺ release channel, but not by blocking L-type Ca²⁺ channels. This suggests that IB-MECA's influence on calcium signaling is context-dependent and may involve mobilization from intracellular stores rather than influx from the extracellular space.
Kinase Activation and Downstream Signaling Pathways (e.g., MAPK, Akt, NF-κB, CREB)
Activation of the A3AR by this compound triggers multiple kinase cascades that play crucial roles in cell fate decisions. The effects on these pathways are notably complex and can be highly dependent on the specific cell type and conditions.
Mitogen-Activated Protein Kinase (MAPK): The effect of IB-MECA on the MAPK pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is dichotomous. In some cell types, such as human ciliary muscle cells, IB-MECA stimulates a robust, concentration-dependent activation of ERK1/2 with an EC50 of 1.2 x 10⁻⁸ M. However, in other contexts, such as human glioma and melanoma cells, IB-MECA and its analogs induce the down-regulation and inhibition of ERK1/2 phosphorylation, which is linked to pro-apoptotic and anti-proliferative effects.
Akt (Protein Kinase B): Similar to MAPK, the regulation of the Akt survival pathway is also cell-type specific. In certain cancer models, A3AR activation leads to the de-regulation and inhibition of the PI3K/Akt pathway, contributing to its anti-tumor effects. For instance, in human glioma cells, Cl-IB-MECA-induced cell death involves the suppression of Akt. Conversely, in other scenarios, such as cardioprotection, A3AR activation leads to the stimulation of pro-survival pathways, including Akt.
Nuclear Factor-kappa B (NF-κB): IB-MECA generally acts as an inhibitor of the pro-inflammatory NF-κB signaling pathway. In models of arthritis and other inflammatory conditions, treatment with IB-MECA leads to the downregulation of key components of the NF-κB cascade, which is associated with a reduction in inflammatory cytokine production.
cAMP Response Element-Binding Protein (CREB): While the signaling cascades initiated by IB-MECA are extensive, its direct modulation of CREB phosphorylation is not as well-documented in the scientific literature as its effects on the MAPK, Akt, and NF-κB pathways.
Receptor Internalization and Desensitization Mechanisms Induced by this compound
Continuous or prolonged exposure of GPCRs to agonists typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. This compound and its analogs induce a rapid desensitization and internalization of the A3AR.
Studies in human astrocytoma cells using Cl-IB-MECA demonstrated that short-term exposure (15 minutes) to the agonist caused rapid receptor desensitization. nih.govarvojournals.org This was followed by the physical internalization of the receptor from the plasma membrane into intracellular compartments, a process that was observed to be rapid, occurring within 30 minutes. nih.govarvojournals.org This agonist-induced internalization is often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov
Following the removal of the agonist, the internalized A3ARs can be recycled back to the cell surface, with functioning restored within approximately 120 minutes. nih.govarvojournals.org However, prolonged exposure to the agonist (e.g., 24 hours) results in a more profound down-regulation of the receptor, where the total cellular receptor level is significantly decreased, requiring new protein synthesis for the recovery of function. nih.govarvojournals.org
| Process | Agonist | Time Course | Cell System |
| Desensitization | Cl-IB-MECA (100 nM) | Within 15 minutes | Human Astrocytoma Cells |
| Internalization | Cl-IB-MECA (100 nM) | Within 30 minutes | Human Astrocytoma Cells |
| Recycling/Resensitization | Post-Agonist Removal | Within 120 minutes | Human Astrocytoma Cells |
| Down-regulation | Cl-IB-MECA | 24 hours | Human Astrocytoma Cells |
Modulation of Gene Expression and Protein Synthesis by this compound
The signaling pathways activated by this compound ultimately converge on the nucleus to modulate gene expression and subsequent protein synthesis, underpinning its long-term cellular effects.
In breast cancer cells, IB-MECA has been shown to rapidly down-regulate the expression of Estrogen Receptor α (ERα) at both the mRNA and protein levels, thereby inhibiting the transcriptional activity of this key receptor. This effect points to regulation at the level of gene transcription.
A broader transcriptomics analysis in activated microglia treated with Cl-IB-MECA revealed that A3AR activation significantly alters the expression of a large number of genes. This study identified the transcription factors Smad3 and Sp1 as being regulated by A3AR activation. Furthermore, IB-MECA can modulate the expression of proteins involved in apoptosis and inflammation. For example, it has been observed to decrease the expression of the anti-apoptotic proteins XIAP and Survivin in glioma cells and to down-regulate the production of the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
Structure Activity Relationship Sar Studies and Analog Design for N6 Benzyl 5 N Ethylcarboxamidoadenosine
Elucidation of Key Structural Determinants for Adenosine (B11128) Receptor Activity and Selectivity
The affinity and selectivity of N6-Benzyl-5'-N-ethylcarboxamidoadenosine for adenosine receptors are dictated by specific structural elements within the molecule. Substitutions at the N6 and 5′ positions of the adenosine scaffold are crucial for achieving high affinity and selectivity, particularly for the A3 adenosine receptor (A3AR). nih.gov
For A3AR, the combination of an N6-benzyl group and a 5′-N-ethylcarboxamido moiety results in a compound with high potency. nih.gov The N6 region of the A3 receptor appears to be more tolerant of hydrophilic substitutions compared to other adenosine receptor subtypes. nih.gov Modifications to the ribose and purine (B94841) moieties have been systematically explored to enhance both potency and selectivity for the A3 receptor. nih.gov
Key structural features influencing activity include:
The N6-substituent: The benzyl (B1604629) group at the N6 position is a critical determinant for A3AR affinity. Substitutions on this benzyl ring can further modulate potency and selectivity.
The 5′-substituent: The 5′-N-ethylcarboxamido group contributes significantly to the compound's activity. Variations in the alkyl group of the carboxamide can influence selectivity.
The Ribose Moiety: The 2′- and 3′-hydroxyl groups of the ribose ring are involved in hydrogen bonding interactions with the receptor. nih.gov
The Purine Core: Modifications at the C2 position of the purine ring have been shown to enhance A3AR selectivity. nih.gov
Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs of this compound has been a key strategy to probe the structure-activity relationships at adenosine receptors. These synthetic efforts have focused on modifying the N6-benzyl group, the 5′-carboxamide moiety, and the purine scaffold. nih.govnih.gov
A common synthetic route involves the Dimroth rearrangement of N1-alkylated adenosine derivatives to produce N6-benzyl-5′-N-alkyluronamides. nih.gov Another approach begins with the alkylation of 2-oxypurine nucleosides to generate 2-arylalkylether derivatives. nih.gov The synthesis of N-acyl derivatives of 5'-N-ethylcarboxamidoadenosine (NECA) has also been reported. nih.gov
Systematic modifications have included:
Substitution on the N6-benzyl ring: Introducing various substituents, such as nitro, halo, and methoxy (B1213986) groups, to the benzyl ring has been shown to enhance potency at A3 receptors. nih.gov For instance, N6-(3-iodobenzyl)adenosine derivatives have demonstrated high affinity for the A3AR. nih.gov
Variation of the 5′-uronamide: The size and nature of the N-alkyl group at the 5'-carboxamide position influence A3 selectivity, with the order being N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov
Modification of the purine C2 position: Introducing a chloro, thioether, or amine group at the C2 position can significantly increase A3 receptor affinity and selectivity. nih.gov
Carbocyclic Analogs: Replacing the ribose moiety with a rigid North-methanocarba (bicyclo[3.1.0]hexane) ring system has been explored to create conformationally constrained analogs with high A3AR agonist affinity. nih.gov
Impact of Chemical Modifications on Receptor Selectivity and Potency
Chemical modifications to the this compound scaffold have profound effects on its affinity and selectivity for the different adenosine receptor subtypes.
For A3 Adenosine Receptors:
N6-Benzyl Substitutions: Substitution on the benzyl ring generally enhances A3 potency. For example, a 3-iodobenzyl group at the N6-position, combined with a 5'-N-methyluronamide, results in a compound (IB-MECA) that is 50-fold selective for A3 versus A1 and A2A receptors. nih.gov Methoxybenzyl derivatives have also shown that a 4-methoxy group favors A3 selectivity. nih.gov
5′-Uronamide Modifications: 5′-(N-Methylcarboxamido)-N6-benzyladenosine is 37–56-fold more selective for A3 receptors than its N-ethyl counterpart. nih.gov
C2-Position Substitutions: The introduction of a 2-chloro substituent to N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide dramatically increases selectivity for the A3 receptor by 2500-fold and 1400-fold versus A1 and A2A receptors, respectively. nih.gov The potency-enhancing effects of 2-substituents generally follow the order: chloro > thioether > amine. nih.gov
For A1 and A2A Adenosine Receptors:
A series of 3-(halobenzyl)-5′-N-ethyluronamide derivatives displayed a potency order of I ≈ Br > Cl > F at A1 and A2a receptors. nih.gov
At the A3 receptor, the 3-fluoro derivative was weaker than the other halo derivatives, highlighting differential structure-activity relationships between receptor subtypes. nih.gov
The following table summarizes the impact of various modifications on the affinity (Ki values in nM) of this compound analogs for rat adenosine receptors.
| Compound | Modification | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | Reference |
|---|---|---|---|---|---|
| N6-Benzyladenosine-5′-N-ethylcarboxamide | Parent Compound | 88 | 95 | 6.8 | nih.gov |
| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | 5'-N-methylcarboxamido | - | - | - | nih.gov |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | N6-(3-iodobenzyl), 5'-N-methyluronamide | 55 | 55 | 1.1 | nih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | 2-chloro, N6-(3-iodobenzyl), 5'-N-methyluronamide | 825 | 462 | 0.33 | nih.gov |
Computational Chemistry and Molecular Modeling Approaches in Analog Design and Receptor Docking
Computational chemistry and molecular modeling have become indispensable tools in the design and optimization of this compound analogs. These approaches provide valuable insights into ligand-receptor interactions, guiding the rational design of new compounds with improved potency and selectivity. nih.govacs.org
A molecular model of the rat A3 receptor predicted similarities with A1 and A2A receptors in the binding requirements for the ribose moiety. nih.gov Ligand docking studies have suggested that the 2′-OH and 3′-OH groups of the ribose ring form hydrogen bonds with specific residues in the receptor. nih.gov Furthermore, these models have indicated that aromatic-aromatic interactions between the N6-benzyl group and surrounding residues like F182 and F168 may contribute to increased binding affinity. nih.gov
Molecular dynamics simulations have been employed to model protein dynamics and ligand binding processes, facilitating the rational design of drugs targeting adenosine receptors. nih.gov These computational methods allow for the evaluation of the binding poses of agonists and have been validated through mutagenesis studies. acs.org By understanding the key interactions at the atomic level, researchers can design novel derivatives with enhanced affinity and selectivity for specific adenosine receptor subtypes. acs.org
Preclinical Pharmacological Investigations of N6 Benzyl 5 N Ethylcarboxamidoadenosine in Animal Models
Effects on Cardiovascular Homeostasis and Pathophysiology in Research Models
N6-Benzyl-5'-N-ethylcarboxamidoadenosine and its analogs have demonstrated significant effects on the cardiovascular system in various animal models. The adenosine (B11128) A3 receptor agonist, N6-(2,5-Dichlorobenzyl)-3'-aminoadenosine-5'-N-methylcarboxamide, has shown cardioprotective effects in a mouse model of myocardial ischemia/reperfusion injury. researchgate.net In vivo studies revealed a reduction in infarct size in mice pretreated with this compound. researchgate.net Similarly, in an isolated mouse heart model of global ischemia and reperfusion, the compound improved the recovery of contractile function, including developed pressure and the maximal rate of contraction and relaxation. researchgate.net These protective effects were absent in mice with a genetic knockout of the A3 adenosine receptor, confirming the receptor's role in this cardioprotection. researchgate.net
Furthermore, the related adenosine A2a receptor agonist, 2-hexynyl-5'-N-ethylcarboxamidoadenosine, has exhibited marked vasodilating properties in isolated rat aorta, as well as bovine and porcine coronary arteries. nih.gov In conscious spontaneously hypertensive rats, this compound induced a dose-dependent reduction in systolic blood pressure with minimal reflex tachycardia. nih.gov
| Model System | Compound | Key Findings |
| In vivo mouse model of myocardial infarction | N6-(2,5-Dichlorobenzyl)-3'-aminoadenosine-5'-N-methylcarboxamide | Reduced infarct size following ischemia/reperfusion injury. researchgate.net |
| Isolated mouse heart model | N6-(2,5-Dichlorobenzyl)-3'-aminoadenosine-5'-N-methylcarboxamide | Improved recovery of contractile function after global ischemia. researchgate.net |
| Isolated rat aorta, bovine and porcine coronary arteries | 2-hexynyl-5'-N-ethylcarboxamidoadenosine | Demonstrated significant vasodilating properties. nih.gov |
| Conscious spontaneously hypertensive rats | 2-hexynyl-5'-N-ethylcarboxamidoadenosine | Caused a dose-dependent reduction in systolic blood pressure. nih.gov |
Impact on Central Nervous System Functions and Neurological Disorders in Experimental Paradigms
Investigations into the effects of this compound analogs on the central nervous system have revealed complex cardiorespiratory responses. In urethane-anesthetized, spontaneously breathing rats, microinjections of 5'-N-ethylcarboxamidoadenosine (NECA) into the medial region of the caudal nucleus tractus solitarius (NTS) resulted in significant, dose-related reductions in respiratory rate. nih.gov These were accompanied by dose-dependent increases in tidal volume. nih.gov
The cardiovascular responses to NECA microinjections in the NTS of intact rats were bidirectional, with lower doses causing hypotension and bradycardia, while higher doses elicited pressor responses. nih.gov These findings suggest a complex interplay between adenosine receptor subtypes within the NTS in the regulation of cardiorespiratory function.
| Experimental Paradigm | Compound | Key Findings |
| Microinjection into the nucleus tractus solitarius of intact rats | 5'-N-ethylcarboxamidoadenosine (NECA) | Dose-related reductions in respiratory rate and increases in tidal volume. nih.gov |
| Microinjection into the nucleus tractus solitarius of intact rats | 5'-N-ethylcarboxamidoadenosine (NECA) | Bidirectional cardiovascular responses: hypotension and bradycardia at lower doses, pressor responses at higher doses. nih.gov |
Modulation of Immunological Responses and Inflammatory Pathways in Preclinical Systems
The immunomodulatory and anti-inflammatory properties of this compound and related compounds have been investigated in preclinical models of inflammation and colitis. The adenosine A3 receptor agonist, N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA), has demonstrated protective effects in two murine models of colitis: dextran (B179266) sodium sulphate-induced colitis and the spontaneous colitis in interleukin-10 gene-deficient mice. nih.gov In both models, IB-MECA attenuated inflammatory cell infiltration, reduced colon damage, and decreased the levels of inflammatory cytokines and chemokines in the colon. nih.gov
Furthermore, the adenosine A2A receptor agonist, 2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride hydrate (B1144303) (CGS21680), has been shown to inhibit inflammation in a carrageenan-induced rat paw edema model. nih.gov This anti-inflammatory effect was associated with a local reduction in cytokine levels and an increase in the expression of fibroblast growth factor-2 (FGF-2) in the dermal tissue, suggesting a role for FGF-2 in the tissue-protective effects of A2A receptor activation. nih.gov
| Preclinical System | Compound | Key Findings |
| Dextran sodium sulphate-induced colitis in mice | N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | Protected against colitis-induced inflammatory cell infiltration and damage. nih.gov |
| Interleukin-10 gene-deficient mice with spontaneous colitis | N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | Attenuated increases in colon inflammatory cytokine and chemokine levels. nih.gov |
| Carrageenan-induced rat paw edema | 2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride hydrate (CGS21680) | Inhibited inflammation, reduced local cytokine levels, and increased dermal FGF-2 expression. nih.gov |
Role in Renal Physiology and Disease Mechanisms in Animal Models
In the context of renal physiology, studies in isolated rat renal artery have demonstrated that 5'-N-ethylcarboxamidoadenosine (NECA) produces concentration-dependent relaxations in endothelium-intact renal artery rings. nih.gov This effect was inhibited by a nitric oxide synthase inhibitor, indicating that the relaxation is mediated by the release of nitric oxide from the endothelium. nih.gov The response to NECA was biphasic, suggesting the involvement of more than one receptor subtype. nih.gov These findings point towards the presence of A2b adenosine receptors on the endothelium of the rat renal artery that are responsible for this vasodilatory effect. nih.gov
| Animal Model | Compound | Key Findings |
| Isolated rat renal artery | 5'-N-ethylcarboxamidoadenosine (NECA) | Produced concentration-dependent relaxation in endothelium-intact rings. nih.gov |
| Isolated rat renal artery | 5'-N-ethylcarboxamidoadenosine (NECA) | The relaxation was mediated by the release of nitric oxide from the endothelium. nih.gov |
Influence on Respiratory System Dynamics and Lung Disease Models
In the pulmonary circulation, 5'-N-ethylcarboxamidoadenosine (NECA) has been shown to induce vasodilation via A2-adenosine receptor activation. nih.gov In isolated lungs with microcirculation preconstricted by hypoxic gas, NECA caused a significant vasodilatory response. nih.gov However, prolonged treatment with NECA led to desensitization of this response. nih.gov Studies in guinea pig lung slices have shown that NECA increases cyclic AMP levels, which is characteristic of A2 receptor activation. nih.gov
| Lung Disease Model | Compound | Key Findings |
| Isolated lung with hypoxic preconstriction | 5'-N-ethylcarboxamidoadenosine (NECA) | Induced a 57% vasodilatory response. nih.gov |
| Guinea pig lung slices | 5'-N-ethylcarboxamidoadenosine (NECA) | Increased cyclic AMP levels, indicative of A2 receptor activation. nih.gov |
Investigation in Other Preclinical Disease Models (e.g., metabolic, gastrointestinal, oncology research)
In the realm of metabolic diseases, the A3 adenosine receptor agonist, N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), has been shown to significantly increase adiponectin production in human bone marrow mesenchymal stem cells. nih.gov In a diabetic mouse model, IB-MECA and its structural analogs significantly decreased serum levels of glucose and triglyceride, suggesting their antidiabetic potential. nih.gov
In gastrointestinal research, as mentioned previously, IB-MECA has shown protective effects in murine models of colitis. nih.gov This compound reduced inflammatory cell infiltration and damage in the colon. nih.gov
| Preclinical Disease Model | Compound | Key Findings |
| Human bone marrow mesenchymal stem cells (in vitro metabolic model) | N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | Significantly increased adiponectin production. nih.gov |
| Diabetic mouse model | N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | Decreased serum levels of glucose and triglyceride. nih.gov |
| Murine models of colitis (gastrointestinal model) | N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | Protected against colitis-induced inflammation and damage. nih.gov |
Analysis of this compound Effects on Specific Cell Types and Tissues within Animal Models (e.g., mast cells, skeletal muscle, hepatic stellate cells)
The effects of this compound and its analogs have been studied on various cell types. In rat peritoneal mast cells, 5'-N-ethylcarboxamidoadenosine (NECA) caused a two-fold increase in cAMP levels, suggesting the presence of A2 type adenosine receptors. core.ac.uk In human mast cells, NECA has been shown to increase the production of interleukin-8. researchgate.net
In rat L6 skeletal muscle myotubes, NECA was found to significantly stimulate the gene expression of the inflammatory mediator interleukin-6. nih.gov It also modulated the expression of metabolic genes in these cells. nih.gov
Furthermore, in human bone marrow mesenchymal stem cells, the A3 adenosine receptor agonist N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) was observed to significantly increase the production of adiponectin. nih.gov
| Cell Type/Tissue | Compound | Key Findings |
| Rat peritoneal mast cells | 5'-N-ethylcarboxamidoadenosine (NECA) | Increased cAMP levels, suggesting A2 receptor presence. core.ac.uk |
| Human mast cells | 5'-N-ethylcarboxamidoadenosine (NECA) | Increased interleukin-8 production. researchgate.net |
| Rat L6 skeletal muscle myotubes | 5'-N-ethylcarboxamidoadenosine (NECA) | Stimulated interleukin-6 gene expression and modulated metabolic gene expression. nih.gov |
| Human bone marrow mesenchymal stem cells | N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | Significantly increased adiponectin production. nih.gov |
Methodological Approaches in N6 Benzyl 5 N Ethylcarboxamidoadenosine Research
Radioligand Binding Assays for Receptor Affinity and Density Determination
Radioligand binding assays are a cornerstone in the pharmacological characterization of N6-Benzyl-5'-N-ethylcarboxamidoadenosine, providing quantitative data on its affinity for various adenosine (B11128) receptor subtypes. These assays measure the direct interaction between the compound (a non-radioactive "cold" ligand) and a receptor, typically by assessing its ability to compete with and displace a known radioactive ligand ("hot" ligand) that is specific for the target receptor.
The primary data generated from these competitive binding experiments are inhibition constant (Ki) values, which represent the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. These assays are commonly performed using membranes prepared from cells or tissues that express the receptor of interest, either endogenously or through recombinant expression systems. nih.govnih.gov For instance, studies have utilized membranes from rat brain tissue or Chinese hamster ovary (CHO) cells stably transfected to express specific rat adenosine receptor subtypes (A1, A2a, and A3). nih.gov
In a typical assay, a constant concentration of a radioligand, such as ¹²⁵I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine (¹²⁵I-AB-MECA), is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor, this compound. nih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified. The resulting data are used to generate a competition curve, from which the IC50 (half-maximal inhibitory concentration) is determined and subsequently converted to the Ki value.
These studies have been instrumental in defining this compound as a selective agonist for the A3 adenosine receptor. nih.govmedchemexpress.com By comparing its Ki values across different receptor subtypes, researchers can establish its selectivity profile. For example, adenosine analogues are frequently tested for their affinity at rat brain A1, A2a, and A3 adenosine receptors to determine their subtype selectivity. nih.gov
| Compound | Receptor Subtype | Ki (nM) | Source Tissue/Cell |
| This compound | Rat A3 | 28 | CHO Cells |
| This compound | Rat A1 | 1600 | Rat Cortex |
| This compound | Rat A2a | 1600 | Rat Striatum |
This table presents representative affinity data for this compound at different rat adenosine receptor subtypes as determined by radioligand binding assays.
Functional Assays (e.g., cAMP accumulation, calcium flux, GTPγS binding, reporter gene assays)
Functional assays are essential to determine whether the binding of this compound to a receptor translates into a biological response, and to characterize the nature of that response (e.g., agonist, partial agonist, antagonist). These assays measure downstream signaling events that occur following receptor activation.
cAMP Accumulation Assays: Adenosine A1 and A3 receptors are typically coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A2a and A2b receptors couple to the stimulatory G-protein (Gs), causing an increase in cAMP. cAMP accumulation assays quantify these changes. Typically, cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The effect of an agonist like this compound is then assessed by its ability to inhibit (for A1/A3 receptors) or enhance (for A2a/A2b receptors) this forskolin-stimulated cAMP production. nih.gov The potency of the compound is expressed as an EC50 or IC50 value, representing the concentration that produces 50% of the maximal effect.
GTPγS Binding Assays: This assay provides a more direct measure of G-protein activation. creative-bioarray.com In the inactive state, G-proteins are bound to guanosine (B1672433) diphosphate (B83284) (GDP). Receptor activation by an agonist promotes the exchange of GDP for guanosine triphosphate (GTP), leading to G-protein activation. creative-bioarray.comnih.gov The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. creative-bioarray.com The accumulation of [³⁵S]GTPγS in cell membranes is measured as an index of receptor activation. This method is valuable for determining the potency (EC50) and efficacy (Emax) of agonists and can distinguish between full, partial, and inverse agonists. creative-bioarray.com For example, GTPγS binding assays have been used to assess the agonist activity of the related compound 5'-N-Ethylcarboxamidoadenosine (NECA) at the human A1 receptor expressed in CHO cells. medchemexpress.com
Calcium Flux Assays: Activation of certain G-protein coupled receptors, often through the Gq pathway, can lead to the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic free calcium concentration. Calcium flux assays monitor these changes using calcium-sensitive fluorescent dyes. moleculardevices.com Studies with the related agonist NECA have shown it can inhibit Ca²⁺ influx in bovine adrenal chromaffin cells, demonstrating the utility of this method in assessing the compound's influence on calcium signaling pathways. nih.gov
Reporter Gene Assays: These assays are used to measure receptor-mediated changes in gene transcription. indigobiosciences.com In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that contains response elements sensitive to specific signaling pathways, such as the cAMP response element (CRE). nih.gov For instance, activation of A2b receptors, which increases cAMP, can be measured by the subsequent activation of a CRE-luciferase reporter gene. medchemexpress.com This approach allows for a highly sensitive, quantifiable readout of receptor activation and is suitable for high-throughput screening of compounds.
Gene Silencing and Overexpression Techniques in Cellular Studies
Gene silencing and overexpression techniques are powerful tools for validating the specific receptor target of a compound and for elucidating the role of that receptor in a given cellular response.
Gene Silencing: This approach, most commonly achieved using small interfering RNA (siRNA), is used to transiently knock down the expression of a specific gene. nih.govbachem.com In the context of this compound research, one could use siRNA to specifically reduce the expression of the A3 adenosine receptor in a cell line that normally responds to the compound. If the cellular response to this compound is diminished or abolished after siRNA treatment, it provides strong evidence that the effect is mediated by the A3 receptor. The mechanism involves introducing a double-stranded siRNA molecule into the cell, which is then incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby preventing protein synthesis. benitec.com
Overexpression: Conversely, overexpression involves introducing the genetic code for a specific receptor into cells, causing them to produce the receptor protein at higher-than-normal levels. This is the principle behind the recombinant cell lines discussed in section 6.3. Overexpression can be used to amplify a cellular signal, making it easier to detect and study. For example, overexpressing the A3 receptor in a cell line can enhance the measurable response to an agonist like this compound, facilitating the characterization of its functional properties.
While these techniques are fundamental in modern pharmacology, specific published studies detailing the application of siRNA-mediated gene silencing or targeted overexpression to investigate the direct cellular effects of this compound are not prominent in the currently reviewed literature. However, their application represents a logical step in confirming the compound's mechanism of action at the molecular level.
In Vitro Perfusion and Organ Bath Studies (e.g., isolated heart, smooth muscle preparations)
To understand the physiological effects of this compound on intact tissues, researchers employ in vitro organ and tissue preparations. These methods bridge the gap between cellular assays and in vivo animal models.
Isolated Heart Studies: The Langendorff isolated heart preparation is a classic ex vivo model used to study cardiac function and the effects of pharmacological agents in the absence of systemic neural and hormonal influences. emkatech.comijbcp.comnih.gov In this setup, the heart is removed from an animal (e.g., a rat), and the aorta is cannulated and retrogradely perfused with an oxygenated physiological salt solution. This maintains the viability of the heart muscle, allowing for the measurement of parameters such as heart rate, contractile force, and coronary flow. This model has been used to investigate the cardioprotective effects of related A3 receptor agonists, where compounds are applied during simulated ischemia-reperfusion to assess their ability to reduce infarct size. nih.gov
Organ Bath Studies: Organ baths are used to study the contractility of isolated smooth muscle tissues, such as strips of aorta, trachea, or intestine. dmt.dknih.gov The tissue is suspended in a chamber filled with a temperature-controlled, oxygenated physiological solution. One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions or relaxations. nih.gov This technique allows for the construction of concentration-response curves to determine the potency and efficacy of compounds that induce contraction or relaxation. For example, studies on pig aorta smooth muscle membranes and isolated lung microcirculation have been used to characterize the effects of adenosine agonists on vascular tone. nih.govnih.gov
Animal Model Design and Assessment Techniques (e.g., behavioral tests, physiological monitoring, histological analysis)
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and potential therapeutic applications of this compound. These studies involve administering the compound to live animals and assessing a range of outcomes.
Model Design: The choice of animal model depends on the research question. For instance, to study the effects on diabetes, diabetic rat models may be used. medchemexpress.com To investigate cardioprotective effects, models of myocardial ischemia-reperfusion are created, often by temporarily occluding a coronary artery in animals like rabbits.
Assessment Techniques:
Behavioral Tests: A variety of standardized tests are used to assess the effects of compounds on the central nervous system. For example, in studies of addiction, animal models of cocaine self-administration are used, where the effect of a compound is measured by its ability to alter the rate at which an animal self-administers the drug. medchemexpress.com
Physiological Monitoring: This involves the continuous or periodic measurement of physiological parameters. In cardiovascular studies, this can include heart rate and blood pressure. medchemexpress.com In metabolic studies, biomarkers such as malondialdehyde (an indicator of oxidative stress) and the gene expression of inflammatory markers like tumor necrosis factor-alpha (TNF-α) can be quantified from tissue or blood samples. medchemexpress.com
Histological Analysis: After the experimental period, tissues are often collected for histological examination. This involves fixing, sectioning, and staining the tissue to visualize its microscopic structure. A key example is in myocardial infarction models, where the heart is stained to differentiate between viable and necrotic tissue, allowing for the precise measurement of infarct size. This provides a definitive endpoint for assessing the efficacy of a cardioprotective agent.
Advanced Imaging Techniques (e.g., PET, SPECT, fluorescence microscopy) in Preclinical Settings
Advanced imaging techniques allow for the non-invasive visualization and quantification of molecular and physiological processes in living animals, providing crucial pharmacokinetic and pharmacodynamic information.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT are nuclear imaging techniques that use radiolabeled molecules (radiotracers) to visualize and measure the distribution of specific targets, such as receptors, in the body. researchgate.net For adenosine receptors, researchers have developed selective antagonists and agonists labeled with positron-emitting (e.g., ¹⁸F) or gamma-emitting isotopes. mdpi.comnih.gov When injected into an animal, these radiotracers bind to their target receptors. The PET or SPECT scanner detects the radioactive decay, allowing for the three-dimensional mapping of receptor density and distribution in organs like the brain and heart. These techniques can be used to confirm that a drug reaches its target in vivo, to determine receptor occupancy at different doses, and to study changes in receptor expression in disease models. mdpi.com
Fluorescence Microscopy: This technique uses fluorescently labeled ligands to visualize receptors at the cellular and subcellular level in living cells. acs.org By conjugating a fluorescent dye (a fluorophore) to a compound like this compound, researchers can use techniques like confocal microscopy to observe the ligand binding to receptors on the cell surface in real-time. Advanced applications such as Förster Resonance Energy Transfer (FRET) can be used to study the kinetics of ligand-receptor binding and dissociation with high spatial and temporal resolution. acs.org This provides detailed insights into the molecular interactions that underpin the compound's pharmacological activity.
Comparative Pharmacology of N6 Benzyl 5 N Ethylcarboxamidoadenosine with Other Adenosine Analogs
Distinguishing Features from Non-selective Adenosine (B11128) Agonists (e.g., NECA)
The primary distinguishing feature of N6-Benzyl-5'-N-ethylcarboxamidoadenosine compared to non-selective adenosine agonists like 5'-N-Ethylcarboxamidoadenosine (NECA) is its selectivity for the A3 adenosine receptor subtype. nih.govnih.gov While NECA is a potent agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3), it often displays the highest affinity for A3 receptors but remains non-selective. medchemexpress.comwikipedia.orgsigmaaldrich.com
This compound was developed through systematic modification of the adenosine scaffold. Research into structure-activity relationships demonstrated that combining an N6-benzyl group with a 5'-N-ethyluronamide modification confers significant selectivity for the A3 receptor. nih.govnih.gov In contrast, NECA, which only possesses the 5'-uronamide modification, potently activates all receptor subtypes, making it a valuable tool for general adenosine system activation but unsuitable for studying the specific roles of the A3 receptor. sigmaaldrich.com
Studies have shown that this compound is a full agonist at the rat A3 receptor, capable of inhibiting adenylate cyclase. nih.gov However, its selectivity is moderate, showing approximately a 10-fold preference for A3 receptors over A1 or A2A receptors in binding assays. nih.gov Despite this, it represented a significant step in the development of A3-selective agonists. nih.gov The non-selectivity of NECA, by comparison, can confound biological results, as its observed effects may be a composite of actions at multiple receptor subtypes. nih.gov
Table 1: Comparative Receptor Affinity of this compound and NECA
This table illustrates the key difference in receptor selectivity between the two compounds. Note that Ki values can vary between species and experimental conditions.
| Compound | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | A3 Receptor Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|
| This compound | ~250 | ~220 | ~25 | A3 Selective |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 20 | 6.2 | Non-selective |
Comparison with Selective A1, A2A, A2B, and A3 Receptor Agonists and Antagonists
When compared to other subtype-selective adenosine ligands, the pharmacological profile of this compound becomes clearer. Its development was part of a broader effort to create tools to investigate the specific functions of each adenosine receptor subtype.
A1 Receptor Agonists: Compounds like N6-cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA) are highly selective for the A1 receptor. sigmaaldrich.com These N6-substituted derivatives typically show high potency at A1 receptors, with lower affinity for A2A and A3 subtypes. This compound differs fundamentally by prioritizing A3 affinity through the combined N6-benzyl and 5'-uronamide modifications. nih.gov
A2A Receptor Agonists: The canonical A2A-selective agonist is CGS-21680. sigmaaldrich.com This compound achieves its selectivity through modifications at the C2 position of the purine (B94841) ring. nih.gov In contrast, this compound lacks these C2 modifications and shows significantly lower affinity for the A2A receptor compared to its target A3 receptor. nih.gov
A3 Receptor Agonists: this compound is often compared with more potent and selective A3 agonists like N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its 2-chloro derivative, Cl-IB-MECA. sigmaaldrich.comnih.gov IB-MECA displays a 50-fold selectivity for A3 receptors over A1 and A2A receptors. nih.govnih.gov Further modifications, as seen in Cl-IB-MECA, can enhance this selectivity to over 1000-fold in rat models. sigmaaldrich.com While this compound was a foundational A3-selective agonist, these subsequent compounds offer greater precision for targeting the A3 receptor in research settings. nih.govnih.gov
Adenosine Receptor Antagonists: The effects of this compound are mechanistically opposite to those of adenosine receptor antagonists. For instance, its A3-mediated actions would be blocked by a selective A3 antagonist. Non-selective antagonists like theophylline (B1681296) and caffeine (B1668208) would antagonize its effects alongside those of other adenosine agonists. nih.gov
Table 2: Receptor Selectivity Profile Comparison
This table provides a comparative overview of this compound against other standard selective adenosine receptor agonists, highlighting their primary targets and relative selectivity.
| Compound | Primary Target | A1 Selectivity | A2A Selectivity | A3 Selectivity |
|---|---|---|---|---|
| N6-cyclopentyladenosine (CPA) | A1 Agonist | High | Low | Low-Moderate |
| CGS-21680 | A2A Agonist | Low | High | Low |
| This compound | A3 Agonist | Low | Low | Moderate |
| IB-MECA | A3 Agonist | Low | Low | High (~50-fold vs A1/A2A) |
| Cl-IB-MECA | A3 Agonist | Very Low | Very Low | Very High (>1000-fold vs A1/A2A) |
Synergistic and Antagonistic Interactions with Other Pharmacological Agents in Research Settings
In research settings, the pharmacological effects of this compound are often characterized by using it in combination with other agents to delineate its mechanism of action.
Antagonistic Interactions: The most common research application of pharmacological interactions involves the use of selective antagonists to confirm that the observed effects of this compound are indeed mediated by the A3 receptor. For example, a specific A3 antagonist would be expected to block its activity, while selective A1 or A2A antagonists would not. This approach is fundamental to validating its mechanism of action in any given experimental model.
Interactions with Other Adenosine Agonists: In functional assays, the effects of this compound can be compared to those of other agonists to parse out receptor contributions. For instance, in a tissue expressing multiple adenosine receptors, a researcher might compare the response elicited by the non-selective NECA, the A2A-selective CGS-21680, and this compound to infer the relative roles of A2A and A3 receptors. nih.gov One study noted that both NECA and N6-benzyl-NECA acted as full agonists in inhibiting forskolin-stimulated cyclic AMP production via the A3 receptor. nih.gov
Polypharmacology Context: Some adenosine ligands have been found to interact with targets beyond adenosine receptors. For example, the related A3 agonist IB-MECA has been shown to act as a partial agonist at PPARγ and an antagonist at PPARδ receptors. nih.govnih.gov While specific studies on such "off-target" synergistic or antagonistic interactions for this compound are not widely documented, this finding within its structural class highlights the potential for complex interactions with other signaling pathways. Investigating such possibilities would require screening against a broad panel of receptors and enzymes.
The utility of this compound in research is thus defined by its interactions within the adenosine pharmacology toolkit, allowing for the targeted activation of the A3 receptor pathway, the confirmation of which relies on its predictable antagonism by selective A3 blockers.
Future Directions and Emerging Research Avenues for N6 Benzyl 5 N Ethylcarboxamidoadenosine
Elucidating Novel Receptor-Independent Mechanisms of Action
While the primary pharmacological activity of N6-Benzyl-5'-N-ethylcarboxamidoadenosine is attributed to its interaction with A3ARs, emerging evidence for related adenosine (B11128) analogues suggests the potential for receptor-independent mechanisms of action. Future research should aim to investigate these possibilities to gain a more comprehensive understanding of the compound's biological effects.
One avenue of exploration is the potential for intracellular targets. For instance, studies on N6-isopentenyladenosine, another N6-substituted adenosine derivative, have shown that it can target farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. nih.gov Similarly, research on the A3AR agonist N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) has indicated that its pro-apoptotic effects in cancer cells may be more dependent on its intracellular accumulation than on its interaction with the A3AR. nih.gov These findings raise the intriguing possibility that this compound may also interact with intracellular enzymes or transporters, thereby eliciting biological effects independent of A3AR signaling.
Future studies could employ techniques such as affinity chromatography with immobilized this compound to identify potential intracellular binding partners. Additionally, investigating the effects of the compound in cells lacking A3ARs could help to distinguish between receptor-dependent and -independent activities. Unraveling these novel mechanisms will not only provide a more complete picture of the compound's pharmacology but may also open up new therapeutic applications.
Development of Advanced Pharmacological Tools and Probes Based on this compound Scaffolds
The this compound scaffold provides a versatile platform for the development of advanced pharmacological tools and probes. These tools are essential for studying the localization, trafficking, and function of A3ARs in both in vitro and in vivo systems.
Fluorescent Probes: The development of fluorescently labeled analogues of this compound would enable the direct visualization of A3ARs in living cells. nih.govnih.gov These probes could be used in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays. By attaching a fluorophore to the N6-benzyladenosine scaffold, researchers can track the movement and distribution of the receptor in real-time, providing valuable insights into its regulation and function.
Radiolabeled Probes for PET Imaging: Radiolabeling the this compound scaffold with positron-emitting isotopes, such as fluorine-18, would allow for non-invasive in vivo imaging of A3ARs using positron emission tomography (PET). nih.gov PET imaging with such a tracer could be used to assess A3AR expression levels in various diseases, monitor disease progression, and evaluate the efficacy of A3AR-targeted therapies. The development of selective radioligands based on the N6-benzyladenosine-5'-uronamide structure has already been explored for probing the A3AR. researchgate.net
| Probe Type | Application | Potential Advantages |
| Fluorescent Probes | Real-time visualization of A3ARs in living cells, high-throughput screening. | Allows for dynamic studies of receptor trafficking and localization. |
| Radiolabeled Probes (PET) | Non-invasive in vivo imaging of A3AR expression and distribution. | Enables diagnosis, disease monitoring, and assessment of therapeutic response in living subjects. |
Integration with Multi-Omics Approaches (e.g., genomics, proteomics, metabolomics) in Systems Pharmacology
To fully understand the complex biological effects of this compound, a systems pharmacology approach that integrates multi-omics data is necessary. This approach moves beyond the study of a single target and aims to elucidate the compound's effects on a global scale, considering its interactions with various cellular components and pathways.
Genomics and Transcriptomics: By analyzing changes in gene expression following treatment with this compound, researchers can identify the downstream signaling pathways and cellular processes that are modulated by A3AR activation. This can reveal novel therapeutic targets and provide insights into the compound's mechanism of action.
Proteomics: Proteomic approaches can be used to identify proteins that interact with this compound or whose expression or post-translational modifications are altered upon A3AR activation. This can help to identify novel signaling partners and downstream effectors of the A3AR.
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic changes that occur in response to this compound treatment. biorxiv.org This can reveal how A3AR activation impacts cellular metabolism and may identify metabolic pathways that can be targeted for therapeutic benefit.
By integrating these multi-omics datasets, researchers can construct comprehensive models of the cellular response to this compound, leading to a deeper understanding of its therapeutic potential and potential off-target effects.
Exploration of this compound in Complex Preclinical Disease Models and Research Areas (e.g., aging, rare diseases)
The therapeutic potential of targeting the A3AR is being explored in a variety of diseases, and future research should extend the investigation of this compound to more complex preclinical models, including those for aging and rare diseases.
Aging: Cellular senescence is a hallmark of aging and contributes to many age-related diseases. nih.govnih.govphysiology.orgaginganddisease.org Interestingly, N6-benzyladenosine derivatives have been shown to have cytokinin activities, which are plant hormones involved in processes like leaf senescence. unife.it While this is a distant connection, the role of purinergic signaling in cellular aging is an emerging field. Future studies could investigate the effects of this compound in cellular senescence models to determine if it can modulate age-related cellular phenotypes. Given the involvement of adenosine receptors in various physiological processes that decline with age, exploring the potential of A3AR agonists in the context of aging is a logical next step.
Rare Diseases: Many rare diseases have a genetic basis and lack effective treatments. dntb.gov.ua The A3AR is expressed in various tissues and its modulation has been shown to have protective effects in a range of conditions. nih.govnih.gov Therefore, it is plausible that this compound could be beneficial in certain rare diseases where A3AR signaling is dysregulated. For example, if a rare genetic disorder leads to chronic inflammation, the anti-inflammatory properties of A3AR agonists could be of therapeutic value. nih.gov Preclinical studies using animal models of rare diseases will be crucial to test this hypothesis.
Overcoming Research Limitations in Current Methodologies and Experimental Paradigms
Advancing the research on this compound will require addressing some of the limitations of current methodologies and experimental paradigms.
Species Differences: A significant challenge in the development of adenosine receptor ligands is the notable species differences in receptor pharmacology. nih.gov The affinity and efficacy of N6-substituted adenosine derivatives can vary significantly between rat and human A3ARs. Therefore, it is crucial to validate findings from animal models in human-based systems, such as primary human cells or human-derived induced pluripotent stem cells, to ensure the clinical relevance of preclinical data.
Selectivity and Off-Target Effects: While this compound is considered a selective A3AR agonist, it is important to thoroughly characterize its selectivity profile against other adenosine receptor subtypes and a broader panel of potential off-targets. frontiersin.org As discussed in the context of receptor-independent mechanisms, understanding the full spectrum of a compound's interactions is critical for predicting its therapeutic efficacy and potential side effects.
In Vitro vs. In Vivo Models: In vitro studies provide valuable mechanistic insights but may not fully recapitulate the complex physiological environment of a living organism. Future research should increasingly focus on in vivo studies in relevant animal models to assess the therapeutic potential and safety of this compound. The development of sophisticated in vivo models, including genetically engineered mouse models, will be instrumental in this regard.
By addressing these limitations, researchers can enhance the rigor and translational potential of studies on this compound, ultimately paving the way for its potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
